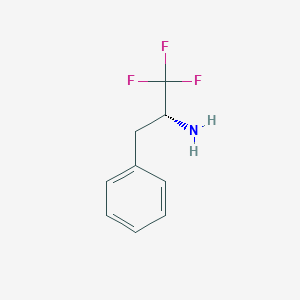

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYDGOJLGJTVQL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473084 | |

| Record name | MolPort-027-945-983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763907-26-2 | |

| Record name | MolPort-027-945-983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthetic Methodologies for Enantiopure R 3,3,3 Trifluoro 1 Phenyl 2 Propylamine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient and atom-economical pathway to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various strategies have been developed for the synthesis of chiral trifluoromethylated amines like (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction Strategies

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral precursors such as imines or enamines. For the synthesis of α-trifluoromethyl amines, the asymmetric reduction of the corresponding trifluoromethyl-substituted imines is a common and effective strategy. nih.gov Ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones, for instance, provides a direct route to primary α-(trifluoromethyl)arylmethylamines using ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant. This method has been shown to be effective for a range of aromatic ketones, yielding the desired chiral amines with high enantioselectivity. researchgate.net

While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in readily available literature, the general applicability of this method to similar structures is well-established. For example, chiral phosphoric acid catalysts have been successfully used in the transfer hydrogenation of fluorinated ketimines, achieving high enantioselectivity. nih.gov The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantiomeric excess (ee).

A plausible synthetic route would involve the asymmetric reduction of a suitable precursor, such as 3,3,3-trifluoro-1-phenyl-2-propanone imine. The general principle of this approach is outlined in the table below, based on analogous transformations.

Table 1: Representative Transition Metal-Catalyzed Asymmetric Reduction for Chiral Amine Synthesis This table illustrates a general methodology; specific results for the target compound may vary.

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) |

| Chiral Ruthenium Complex | 3,3,3-Trifluoro-1-phenyl-2-propanone Imine | This compound | Potentially >90% |

| Chiral Iridium Complex | 3,3,3-Trifluoro-1-phenyl-2-propanone Imine | This compound | Potentially >90% |

Organocatalytic Methods for the Formation of this compound Precursors

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. A notable organocatalytic approach for the synthesis of chiral trifluoromethylated amines is the highly enantioselective isomerization of trifluoromethyl imines. nih.gov This method, utilizing a chiral organic catalyst such as a cinchona alkaloid derivative, can provide access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov

The application of this strategy to a precursor of this compound would involve the isomerization of an N-protected 3,3,3-trifluoro-1-phenyl-2-propylideneamine. The chiral catalyst facilitates a 1,3-proton shift, establishing the stereocenter at the carbon bearing the trifluoromethyl group with high enantiocontrol.

Enantioselective Nucleophilic Additions Leading to the Stereodefined Core of this compound

The addition of nucleophiles to trifluoromethyl imines is another well-explored avenue for the stereoselective synthesis of α-trifluoromethyl amines. nih.gov A variety of nucleophiles, including organometallic reagents, have been successfully employed in these reactions.

One potential strategy involves the diastereoselective addition of an organometallic reagent to a chiral trifluoroethyl imine. For instance, the addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has been reported as a viable method for synthesizing chiral 1-aryl-2,2,2-trifluoroethylamines. While this specific example leads to a different substitution pattern, the underlying principle of using a chiral sulfinamide auxiliary to direct the stereochemical outcome of the nucleophilic addition is a key concept in this area.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of β-trifluoromethyl-β-amino acids, which are structurally related to the target compound, chiral oxazolidinones have been employed as effective auxiliaries. researchgate.net The aza-Michael addition of amines to a chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone can proceed with good diastereoselectivity. researchgate.net Another approach involves the Mannich-type reaction of an oxazolidine (B1195125) derived from trifluoroacetaldehyde (B10831) and a chiral amino alcohol, such as (R)-phenylglycinol. nih.gov This reaction generates a chiral fluorinated iminium ion, which then reacts with a nucleophile to produce the desired β-trifluoromethyl-β-amino acid derivative with high stereoselectivity. nih.gov

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment of a chiral auxiliary to a precursor molecule.

A diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiopure product.

This methodology offers a reliable way to control stereochemistry, often with high diastereomeric ratios.

Biocatalytic Routes to this compound

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. These methods are often performed under mild conditions and are considered environmentally friendly.

Enzymatic Resolutions of Racemic 3,3,3-Trifluoro-1-phenyl-2-propylamine

Enzymatic kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This process relies on an enzyme that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are a common class of enzymes used for the resolution of amines. researchgate.net

For structurally related compounds like 2,2,2-trifluoro-1-arylethylamines, enzymatic resolution using Pseudomonas fluorescens lipase (B570770) has been successfully demonstrated. researchgate.net The racemic amine is typically derivatized, for example, as a chloroacetamide, which then undergoes enantioselective alcoholysis catalyzed by the lipase. researchgate.net This results in the separation of the two enantiomers. A similar strategy could be applied to racemic 3,3,3-trifluoro-1-phenyl-2-propylamine.

Table 2: Representative Enzymatic Resolution of a Racemic Trifluoromethylated Amine This table illustrates the general principle of enzymatic resolution; specific results for the target compound may vary.

| Enzyme | Substrate | Acyl Donor/Nucleophile | Outcome |

| Lipase (e.g., from Candida antarctica or Pseudomonas fluorescens) | Racemic N-acetyl-3,3,3-trifluoro-1-phenyl-2-propylamine | Alcohol | Selective hydrolysis of one enantiomer, yielding this compound |

In addition to kinetic resolution, reductive aminases (RedAms) from fungal species have been applied to the asymmetric synthesis of β-fluoro primary and secondary amines from the corresponding ketones. whiterose.ac.uk These enzymes catalyze the reductive amination of α-fluoroacetophenones with high conversion and excellent enantiomeric excess. whiterose.ac.uk This approach offers a direct route to the chiral amine, avoiding the 50% theoretical yield limit of kinetic resolution.

Stereoselective Enzymatic Transformations for Direct Synthesis

The direct synthesis of enantiopure amines from prochiral ketones represents one of the most efficient biocatalytic approaches, capable of achieving theoretical yields of up to 100%. This is predominantly accomplished through the use of ω-transaminases (ω-TAs).

Transaminase-Mediated Asymmetric Synthesis

ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the synthesis of the target (R)-enantiomer, an (R)-selective ω-transaminase would be employed to convert the prochiral ketone, 3,3,3-trifluoro-1-phenyl-2-propanone. The reaction requires a suitable amine donor, such as isopropylamine (B41738) or L-alanine, which is converted into its corresponding ketone co-product (acetone or pyruvate, respectively).

The reaction equilibrium can be unfavorable; however, this is often overcome by using a large excess of the amine donor or by removing the ketone co-product in situ. Research on analogous, non-fluorinated compounds like 1-phenylpropan-2-one has demonstrated the high efficacy of this method. Immobilized whole-cell biocatalysts expressing (R)-transaminases have been successfully used to produce various (R)-1-arylpropan-2-amines with excellent conversions and enantiomeric excess values typically exceeding 99%. The presence of the trifluoromethyl group in the target substrate would be a key factor influencing enzyme activity and selectivity, potentially requiring enzyme engineering or extensive screening to find a suitable biocatalyst.

The table below summarizes typical results for the transaminase-mediated synthesis of a related non-fluorinated analogue, (R)-1-phenylpropan-2-amine, which illustrates the potential of this methodology.

This table presents data for analogous compounds to illustrate the methodology, as specific data for 3,3,3-trifluoro-1-phenyl-2-propanone is not available in the cited literature.

Lipase-Catalyzed Kinetic Resolution

An alternative strategy is the kinetic resolution of a racemic mixture of 3,3,3-trifluoro-1-phenyl-2-propylamine. This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer over the other, allowing for their separation. While the maximum theoretical yield for the desired enantiomer is 50%, this method is robust and widely applied.

In this process, the racemic amine is reacted with an acyl donor (e.g., ethyl acetate, vinyl acetate) in the presence of a lipase. For instance, Candida antarctica lipase B (CAL-B) is a versatile and commonly used biocatalyst for resolving phenylethylamines and related structures. researchgate.net The enzyme would selectively acylate the (S)-enantiomer, producing (S)-N-acetyl-3,3,3-trifluoro-1-phenyl-2-propylamine, leaving the unreacted this compound in high enantiomeric purity. The acylated product and the remaining amine can then be separated by standard chemical techniques.

Studies on the resolution of fluorinated amines, such as 2,2,2-trifluoro-1-arylethylamines, have shown that lipases like that from Pseudomonas fluorescens can effectively resolve these compounds, demonstrating the compatibility of fluorinated substrates with these enzymes. researchgate.net

The following table shows research findings for the lipase-catalyzed kinetic resolution of amphetamine (1-phenyl-2-propylamine), the direct non-fluorinated analog of the target compound.

This table presents data for analogous compounds to illustrate the methodology, as specific data for rac-3,3,3-trifluoro-1-phenyl-2-propylamine is not available in the cited literature.

Classical Resolution Techniques for R 3,3,3 Trifluoro 1 Phenyl 2 Propylamine

Diastereomeric Salt Formation Strategies

Diastereomeric salt formation is a well-established and industrially viable method for the resolution of racemates. This technique involves the reaction of a racemic mixture of a base, such as 3,3,3-Trifluoro-1-phenyl-2-propylamine, with an enantiomerically pure chiral acid. This reaction results in the formation of a mixture of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. Following separation, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base.

While specific research detailing the resolution of 3,3,3-Trifluoro-1-phenyl-2-propylamine via this method is not widely published, the principles can be extrapolated from the resolution of structurally similar amines. Chiral acids commonly employed for the resolution of amines include tartaric acid, mandelic acid, and their derivatives. For instance, the resolution of 1-phenyl-2-propanamine has been successfully achieved using (+)-tartaric acid. The selection of the resolving agent and the crystallization solvent is critical for achieving efficient separation and high enantiomeric excess.

Table 1: Potential Chiral Resolving Agents for 3,3,3-Trifluoro-1-phenyl-2-propylamine

| Resolving Agent | Class of Compound | Rationale for Use |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Proven effective for resolving similar phenylalkylamines. |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Often used for the resolution of primary and secondary amines. |

| N-Acetyl-L-phenylalanine | Chiral Amino Acid Derivative | Offers different steric and electronic interactions for salt formation. |

| Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative | Enhanced crystallinity of diastereomeric salts can lead to better separation. |

This table is illustrative and based on common practices for resolving chiral amines. Specific experimental validation for 3,3,3-Trifluoro-1-phenyl-2-propylamine is required.

The process would typically involve dissolving the racemic amine and the chiral resolving agent in a suitable solvent, followed by controlled cooling or evaporation to induce crystallization of the less soluble diastereomeric salt. The efficiency of the resolution is determined by factors such as the difference in solubility between the diastereomeric salts, the choice of solvent, temperature, and the rate of cooling.

Chromatographic Resolution Methods for Enantiomeric Separation

Chromatographic techniques offer a powerful alternative for the separation of enantiomers, particularly when classical resolution proves difficult or inefficient. These methods utilize a chiral environment, most commonly in the form of a chiral stationary phase (CSP), to differentiate between the two enantiomers.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most prevalent chromatographic techniques for chiral separations. The separation mechanism relies on the differential interaction of the enantiomers with the CSP, leading to different retention times and, thus, separation.

For the enantiomeric separation of 3,3,3-Trifluoro-1-phenyl-2-propylamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are likely candidates. Columns like Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including amines.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The addition of a small amount of an acidic or basic additive, such as trifluoroacetic acid or diethylamine, can significantly improve peak shape and resolution for amine compounds.

Table 2: Illustrative Chromatographic Conditions for Chiral Separation

| Parameter | HPLC | SFC |

| Chiral Stationary Phase | Chiralcel® OD-H (or similar polysaccharide-based CSP) | Chiralcel® OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane (B92381)/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine | CO2/Methanol (e.g., 80:20 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

This table provides hypothetical conditions based on common methodologies for separating chiral amines and should be optimized for the specific compound.

Supercritical fluid chromatography (SFC) offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and lower backpressure. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar co-solvent like methanol. Similar to HPLC, additives are often necessary to achieve good peak shape and resolution for basic analytes.

The development of a successful chromatographic resolution method requires systematic screening of different CSPs and mobile phase compositions to identify the conditions that provide the best enantioselectivity and resolution for 3,3,3-Trifluoro-1-phenyl-2-propylamine.

Stereochemical Control and Enantiomeric Purity Assessment in R 3,3,3 Trifluoro 1 Phenyl 2 Propylamine Synthesis

Factors Influencing Enantioselectivity in Synthetic Routes to (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine

The enantioselective synthesis of chiral α-trifluoromethyl amines, such as this compound, is a challenging endeavor that relies on a variety of catalytic strategies. The success of these syntheses is highly dependent on the interplay of several factors, including the choice of catalyst, solvent, and reaction conditions.

Catalyst Selection: The cornerstone of enantioselective synthesis is the chiral catalyst, which creates a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of chiral trifluoromethylated amines, several classes of catalysts have proven effective:

Organocatalysts: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed in the asymmetric isomerization of trifluoromethyl imines. organic-chemistry.org These catalysts operate through proton transfer mechanisms, where the chiral scaffold of the catalyst directs the approach of the proton to a specific face of the substrate.

Transition Metal Complexes: Chiral complexes of transition metals like iridium, rhodium, and palladium are powerful tools for a range of enantioselective transformations, including the hydrogenation of trifluoromethyl ketimines and the nucleophilic addition to trifluoromethyl imines. nih.gov The enantioselectivity in these reactions is dictated by the steric and electronic properties of the chiral ligands coordinated to the metal center.

Biocatalysts: Enzymes, particularly imine reductases (IREDs), offer a highly selective and environmentally benign approach to the synthesis of chiral amines. phenomenex.com Through directed evolution and screening, IREDs can be tailored to exhibit high enantioselectivity for specific substrates.

Solvent Effects: The solvent can significantly influence the enantioselectivity of a reaction by affecting the stability of the catalyst-substrate complex and the transition state. The polarity, viscosity, and coordinating ability of the solvent can all play a role. For instance, in some catalytic systems, non-polar solvents may enhance enantioselectivity by promoting a more ordered transition state.

Reaction Conditions: Temperature, pressure, and the concentration of reactants and catalysts are critical parameters that must be optimized to achieve high enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.

Substrate Structure: The structure of the starting material, particularly the nature of the substituents on the imine or ketone precursor, can also impact the stereochemical outcome. Steric hindrance and electronic effects can influence how the substrate interacts with the chiral catalyst.

The following table summarizes findings for the enantioselective synthesis of compounds structurally related to this compound, illustrating the impact of different catalytic systems and conditions.

| Catalyst/Method | Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Cinchona alkaloid derivative | N-benzyl trifluoromethyl imine | Toluene | -20 | >95 | 98 |

| [Ir(COD)Cl]₂ / Chiral Ligand | Trifluoromethyl ketimine | Dichloromethane | 25 | 92 | 96 |

| Imine Reductase (IRED) | Prochiral ketone | Buffer/Co-solvent | 30 | >99 | >99 |

Analytical Methodologies for Enantiomeric Excess Determination of this compound

Once the synthesis is complete, it is imperative to accurately determine the enantiomeric excess (ee) of the product. The ee is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. Common CSPs for the separation of chiral amines include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrins. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by converting the enantiomers into diastereomers through the use of a chiral auxiliary. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the quantification of their ratio, and thus the ee of the original amine. nih.gov

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral amine. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals. The relative areas of the split peaks correspond to the ratio of the enantiomers.

The following table provides illustrative examples of analytical conditions for determining the enantiomeric excess of chiral amines similar to this compound.

| Analytical Method | Chiral Selector/Agent | Mobile Phase/Solvent | Key Parameters |

| Chiral HPLC | Cellulose-based CSP | Hexane/Isopropanol | Flow rate: 1.0 mL/min; Detection: UV at 220 nm |

| Chiral HPLC | Cyclodextrin-based CSP | Acetonitrile/Buffer | Temperature: 25 °C; Detection: UV at 254 nm |

| ¹H NMR | (R)-Mosher's acid chloride | CDCl₃ | Formation of diastereomeric amides; Analysis of methoxy (B1213986) group signals |

| ¹⁹F NMR | Chiral Solvating Agent | CDCl₃ | Formation of transient diastereomeric complexes; Analysis of CF₃ group signals |

Mechanistic Investigations into the Formation and Reactivity of R 3,3,3 Trifluoro 1 Phenyl 2 Propylamine

Reaction Pathway Elucidation for Stereoselective Synthesis of (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine

The stereoselective synthesis of chiral β-trifluoromethyl amines like this compound can be achieved through several strategic approaches. The elucidation of the reaction pathways for these methods is critical for optimizing reaction conditions and achieving high levels of enantioselectivity. Common strategies include the asymmetric reduction of trifluoromethyl ketimines, nucleophilic additions to imines, and catalytic isomerization of imines. nih.govnih.gov

One of the most direct routes involves the asymmetric reduction of a corresponding trifluoromethylated imine . This pathway typically begins with the condensation of a trifluoromethyl ketone with an amine to form a prochiral imine. This imine is then reduced using a chiral catalyst or reagent. The stereochemical outcome is determined during the hydride transfer step. The transition state geometry, dictated by the steric and electronic interactions between the substrate, the catalyst, and the reducing agent, governs which face of the imine is preferentially attacked. For the synthesis of this compound, this would involve the reduction of 1,1,1-trifluoro-3-phenylpropan-2-imine. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands, or organocatalysts such as chiral phosphoric acids, can facilitate this transformation with high enantioselectivity. nih.gov

Another viable pathway is the diastereoselective nucleophilic addition to a chiral imine or imine equivalent . For instance, a chiral sulfinyl imine derived from 1,1,1-trifluoro-3-phenylpropan-2-one can be employed. The chiral auxiliary directs the nucleophilic addition of a hydride or an organometallic reagent to one of the diastereotopic faces of the imine. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the amine. The stereoselectivity in this pathway is controlled by the conformational preference of the chiral auxiliary, which shields one face of the C=N double bond from the incoming nucleophile.

Catalytic enantioselective isomerization of trifluoromethyl imines presents another sophisticated pathway. nih.govbrandeis.edu This method involves the 1,3-proton shift of an N-benzyl trifluoromethyl imine to the corresponding enamine, which then tautomerizes to the more stable amine. The use of a chiral organic catalyst, such as a cinchona alkaloid derivative, can facilitate this proton transfer in a stereocontrolled manner, leading to the formation of the desired (R)-enantiomer. nih.gov The mechanism involves the catalyst acting as a Brønsted acid-base bifunctional catalyst, activating the imine and facilitating the enantioselective proton transfer.

Below is a table summarizing potential stereoselective synthetic pathways:

| Synthetic Strategy | Key Intermediate | Stereocontrol Element | Plausible Reagents/Catalysts |

| Asymmetric Reduction | Prochiral trifluoromethyl ketimine | Chiral catalyst/reagent | Rh- or Ir-based catalysts with chiral ligands, Chiral Phosphoric Acids |

| Diastereoselective Nucleophilic Addition | Chiral sulfinyl imine | Chiral auxiliary | Grignard reagents, Organolithium reagents |

| Catalytic Enantioselective Isomerization | N-benzyl trifluoromethyl imine | Chiral organocatalyst | Cinchona alkaloid derivatives |

Computational Chemistry and Theoretical Studies on this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms and predicting the stereochemical outcomes of reactions involving chiral trifluoromethylated amines. acs.org These theoretical studies provide valuable insights into transition state geometries, reaction energy profiles, and the non-covalent interactions that govern stereoselectivity.

For the asymmetric reduction of the trifluoromethyl ketimine , DFT calculations can be employed to model the transition states of the hydride transfer from the catalyst-reagent complex to the imine. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess can be predicted. These models can reveal the crucial steric and electronic interactions between the phenyl and trifluoromethyl groups of the substrate and the chiral ligands of the catalyst that dictate the facial selectivity of the reduction.

In the case of diastereoselective nucleophilic additions , computational studies can rationalize the observed stereoselectivity by analyzing the ground-state conformations of the chiral imine intermediate. The calculations can determine the most stable conformation and the relative accessibility of the two faces of the imine to the incoming nucleophile. This provides a quantitative understanding of how the chiral auxiliary directs the stereochemical course of the reaction.

Theoretical studies on the catalytic enantioselective isomerization can help to elucidate the detailed mechanism of the proton transfer step. nih.gov DFT calculations can map out the entire reaction pathway, identifying the key intermediates and transition states. These studies can clarify the role of the catalyst in lowering the activation energy and in creating a chiral environment that favors the formation of one enantiomer over the other. The calculated energy differences between the diastereomeric transition states can be correlated with the experimentally observed enantioselectivity.

Furthermore, computational models can predict various properties of this compound itself. For instance, calculations can determine its conformational preferences, the pKa of the amine, and its electrostatic potential surface. mdpi.com This information is valuable for understanding its reactivity and potential interactions with biological targets.

The following table outlines the application of computational methods in studying the transformations of this compound:

| Area of Investigation | Computational Method | Key Insights |

| Asymmetric Reduction Mechanism | Density Functional Theory (DFT) | Transition state geometries and energies, Prediction of enantioselectivity, Role of catalyst-substrate interactions |

| Diastereoselective Addition | Conformational Analysis (DFT, Molecular Mechanics) | Ground-state energies of diastereomeric intermediates, Steric hindrance analysis |

| Enantioselective Isomerization Pathway | DFT, Quantum Theory of Atoms in Molecules (QTAIM) | Reaction energy profiles, Identification of key transition states, Nature of non-covalent interactions |

| Molecular Properties | DFT, Ab initio methods | Conformational analysis, pKa prediction, Electrostatic potential mapping |

Applications of R 3,3,3 Trifluoro 1 Phenyl 2 Propylamine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Asymmetric Synthesis of Complex Fluoroorganic Compounds

The unique structural features of (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, namely its stereogenic center adjacent to a trifluoromethylated carbon, make it a significant precursor for the asymmetric synthesis of more complex fluoroorganic compounds. The synthesis of molecules containing fluorinated stereogenic centers is a considerable challenge in organic chemistry. nih.gov Chiral building blocks like this amine provide a reliable method to incorporate these motifs with a predefined stereochemistry, bypassing the need for often complex asymmetric fluorination or trifluoromethylation reactions.

The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. These reactions allow for the elaboration of the initial chiral scaffold into a diverse array of larger, more complex structures while retaining the critical trifluoromethyl-containing stereocenter. For instance, its derivatives can be used in multicomponent reactions to build intricate molecular frameworks that are of interest in medicinal chemistry. The stability of the C-F bonds and the trifluoromethyl group ensures that this key functional group remains intact throughout multi-step synthetic sequences.

Utilization in the Preparation of Chiral Ligands and Catalysts

Chiral amines are fundamental components in the design of ligands for asymmetric catalysis. chemrxiv.org While direct examples detailing the use of this compound for this purpose are not extensively documented in readily available literature, its structure is analogous to other chiral amines that have been successfully converted into high-performance ligands. The general strategy involves the derivatization of the primary amine to introduce coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles.

For example, the amine could be converted into a phosphine-amine (P,N) ligand. Such ligands are known to be effective in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations and C-C bond-forming reactions. rsc.org The synthetic route would typically involve the reaction of the amine with a suitable chlorophosphine. The resulting ligand's stereochemical information, originating from the (R)-amine, would be relayed to the catalytic center, thereby inducing enantioselectivity in the catalyzed transformation. The trifluoromethyl group could also play a role in modulating the electronic properties of the resulting metal complex, potentially influencing its reactivity and selectivity.

Precursor Chemistry for Novel Chiral Amine Derivatives

The primary amine group of this compound is a key functional handle for derivatization, allowing it to serve as a precursor for a wide range of novel chiral amine derivatives. Standard organic transformations can be employed to modify this group, leading to secondary and tertiary amines, amides, sulfonamides, and imines, all while preserving the original stereocenter.

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl or arylalkyl groups, leading to secondary and tertiary amines with diverse substitution patterns.

N-Acylation: Treatment with acyl chlorides or carboxylic acids (using coupling agents) yields chiral amides. These amides can be stable final products or intermediates for further transformations. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides produces chiral sulfonamides, a common motif in medicinal chemistry.

Condensation Reactions: Reaction with carbonyl compounds can form chiral imines (Schiff bases), which are themselves versatile intermediates for the synthesis of other amine derivatives through nucleophilic addition to the C=N bond.

These derivatization strategies significantly expand the library of chiral building blocks available from the parent amine, providing chemists with a toolkit of related structures for use in various synthetic endeavors. basjsci.edu.iq

Table 1: Examples of Derivatization Reactions

| Derivative Type | General Reaction | Potential Reagents |

|---|---|---|

| Secondary Amine | Reductive Amination | Aldehydes, Ketones |

| Amide | N-Acylation | Acyl Chlorides, Carboxylic Acids |

| Sulfonamide | N-Sulfonylation | Sulfonyl Chlorides |

| Imine | Condensation | Aldehydes, Ketones |

Strategic Intermediate in Research towards Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The incorporation of fluorine into bioactive molecules is a widely used strategy in drug discovery and agrochemical research to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govoakwoodchemical.com Chiral trifluoromethylated amines are therefore highly sought-after intermediates.

Chiral amines are prevalent structural motifs in a vast number of active pharmaceutical ingredients (APIs). enamine.netnih.gov The specific scaffold provided by this compound is of particular interest because it combines chirality with a trifluoromethyl group, a combination known to impart favorable pharmacological properties. researchgate.net This building block can be incorporated into larger molecular scaffolds to create new chemical entities for drug discovery programs.

For example, this amine could be used in the synthesis of protease inhibitors, where the trifluoromethyl group can act as a non-hydrolyzable mimic of a peptide bond or interact with specific pockets in the enzyme's active site. The phenyl group and the stereocenter are also crucial for defining the molecule's three-dimensional shape, which is critical for effective binding to biological targets. The synthesis of derivatives often involves coupling the amine with other fragments to build up the final drug scaffold.

In agrochemistry, stereochemistry plays a crucial role in determining the efficacy and selectivity of pesticides, such as herbicides, insecticides, and fungicides. oakwoodchemical.com Often, only one enantiomer of a chiral agrochemical is responsible for the desired biological activity, while the other may be inactive or even have undesirable off-target effects. The use of enantiomerically pure building blocks like this compound is therefore a key strategy for the stereoselective synthesis of new agrochemicals.

The trifluoromethyl group is a common feature in many modern pesticides due to the enhanced biological activity it often confers. By using this chiral amine as a starting material, researchers can synthesize novel pesticide candidates with a defined stereochemistry at a key position. This allows for the precise investigation of structure-activity relationships and the development of more effective and environmentally benign crop protection agents.

Derivatives and Functionalization of R 3,3,3 Trifluoro 1 Phenyl 2 Propylamine

N-Substitution Reactions of the Amine Moiety

The primary amine group in (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine is a key site for derivatization, readily undergoing reactions such as acylation and alkylation to form a diverse range of substituted products.

N-Acylation: The amine can be converted into an amide through reaction with various acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction is typically robust and high-yielding. For instance, N-acylation of structurally similar phenylalkylamines is a common transformation. In a process involving the enzymatic resolution of a related compound, (RS)-1-methyl-3-phenylpropylamine, the racemic N-acetyl derivative was used as the substrate. googleapis.com This suggests that this compound would readily react with agents like acetyl chloride or acetic anhydride (B1165640) to furnish the corresponding N-acetyl derivative.

The general scheme for N-acylation is presented below:

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

| This compound | Acyl Halide (R'-COCl) | N-Acyl-(R)-3,3,3-trifluoro-1-phenyl-2-propylamine |

| This compound | Acid Anhydride ((R'-CO)₂O) | N-Acyl-(R)-3,3,3-trifluoro-1-phenyl-2-propylamine |

| This compound | Carboxylic Acid (R'-COOH) + Coupling Agent | N-Acyl-(R)-3,3,3-trifluoro-1-phenyl-2-propylamine |

N-Alkylation: Direct alkylation of the amine with alkyl halides can lead to mixtures of mono- and di-alkylated products and is often difficult to control. A more effective and widely used method for introducing alkyl groups onto a primary amine is reductive amination . This two-step, often one-pot, procedure involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. nih.gov For example, reacting this compound with a ketone like acetone, followed by reduction, would yield the N-isopropyl derivative. The synthesis of the pharmaceutical fenfluramine, which has a similar trifluoromethylphenyl-propan-2-amine core, involves a reductive amination step with ethylamine. google.com

A general representation of the reductive amination process is as follows:

| Amine | Carbonyl Compound | Reducing Agent | Product |

| This compound | Aldehyde (R'CHO) | NaBH₃CN or NaBH(OAc)₃ | N-Alkyl-(R)-3,3,3-trifluoro-1-phenyl-2-propylamine |

| This compound | Ketone (R'COR'') | NaBH₃CN or NaBH(OAc)₃ | N-Alkyl-(R)-3,3,3-trifluoro-1-phenyl-2-propylamine |

Transformation of the Trifluoromethyl and Phenyl Groups

While the amine group is the most reactive site, the trifluoromethyl and phenyl groups can also be modified, although these transformations often require more specific and forcing conditions.

Trifluoromethyl Group: The C-F bonds in the trifluoromethyl (CF₃) group are exceptionally strong, making this moiety highly stable and generally unreactive to common reagents. Its primary influence is electronic; as a powerful electron-withdrawing group, it significantly impacts the reactivity of adjacent functional groups. mdpi.commdpi.com Direct chemical transformation of the CF₃ group without affecting the rest of the molecule is synthetically challenging and not a common strategy for derivatization. Most synthetic routes incorporating a CF₃ group install it early in the synthesis using specialized trifluoromethylating reagents. wikipedia.org

Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution (ortho, meta, or para) is directed by the existing propylamino substituent. The alkylamine group is generally an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration with H₂SO₄/HNO₃), the amine group will be protonated to form an ammonium (B1175870) (-NH₃⁺) cation. The -CH₂-CH(NH₃⁺)-CF₃ substituent would be strongly deactivating and meta-directing due to the powerful electron-withdrawing inductive effect of the ammonium cation. libretexts.org

To achieve ortho- or para-substitution, it is typically necessary to first protect the amine, for example, by converting it into an amide (an N-acyl group). The N-acyl group is still ortho-, para-directing but is less activating than a free amine, offering more controlled reactions and preventing protonation under acidic conditions.

| Reaction Type | Reagents | Expected Product Directing Effect (on N-Acyl protected amine) |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para |

| Halogenation | Br₂, FeBr₃ | Ortho/Para |

| Sulfonation | SO₃, H₂SO₄ | Ortho/Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho/Para |

Synthesis of Chiral Salts and Complexes Involving this compound

The basic amine functionality and the inherent chirality of this compound make it a suitable candidate for forming diastereomeric salts and participating as a ligand in chiral metal complexes.

Chiral Salts: One of the most common applications for chiral amines is in the resolution of racemic carboxylic acids. By reacting a racemic acid with an enantiomerically pure amine like this compound, a pair of diastereomeric salts is formed. These diastereomers possess different physical properties, most notably different solubilities, which often allows for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to liberate the free carboxylic acid and the amine salt.

Conversely, this amine itself can be resolved from a racemic mixture by using a chiral acid, such as tartaric acid or mandelic acid, as a resolving agent. wikipedia.org

| Chiral Amine | Racemic Acid | Diastereomeric Salts Formed |

| (R)-Amine | (R/S)-Acid | (R)-Amine·(R)-Acid Salt and (R)-Amine·(S)-Acid Salt |

Complexes: The nitrogen atom of the amine has a lone pair of electrons that can coordinate to metal centers, allowing it to act as a ligand in the formation of metal complexes. Chiral amines are frequently used to create chiral environments around a metal, which can then be used to catalyze asymmetric reactions. rsc.org While specific literature on metal complexes of this compound is scarce, it is expected to coordinate with various transition metals (e.g., Palladium, Rhodium, Copper, Iridium) to form chiral catalysts for reactions such as asymmetric hydrogenation or C-C bond formation. The properties of such complexes would be influenced by the steric bulk of the phenylpropyl group and the electronic effects of the trifluoromethyl substituent.

Future Research Directions for R 3,3,3 Trifluoro 1 Phenyl 2 Propylamine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing chiral α-trifluoromethyl amines often involve multiple steps, the use of rare metals, or reagents with pre-installed trifluoromethyl groups, presenting challenges in efficiency and sustainability. acs.orgnih.gov Future research will likely prioritize the development of greener and more atom-economical synthetic strategies.

Key areas for future development include:

Biocatalysis: The use of engineered enzymes, such as variants of cytochrome c552, offers a promising avenue for the enantioselective synthesis of α-trifluoromethyl amines. nih.gov Biocatalytic N–H carbene insertion reactions represent a sustainable approach, capable of producing enantioenriched products with high yields. acs.orgnih.gov Further development in protein engineering could lead to enzymes with enhanced substrate scope and catalytic efficiency, providing a green alternative to conventional chemical catalysts. acs.org

Organocatalysis: The development of novel chiral organic catalysts for reactions like the asymmetric isomerization of trifluoromethyl imines presents a metal-free approach to synthesizing these amines. nih.govacs.org Future work could focus on designing more robust and versatile organocatalysts that can operate under mild conditions and with lower catalyst loadings.

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single operation, such as the one-pot synthesis of trifluoromethyl amines from secondary amines using CF3SO2Na, significantly improve efficiency by reducing purification steps and waste generation. rsc.orgriken.jp Research into new one-pot procedures, potentially combining catalytic C-H activation or cross-coupling reactions, will be a key area of focus.

Table 1: Comparison of Synthetic Strategies for Chiral α-Trifluoromethyl Amines

| Strategy | Advantages | Areas for Future Research | Reference(s) |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, sustainable (mild conditions, avoids toxic metals). | Broadening substrate scope, improving enzyme stability and reusability. | acs.orgnih.gov |

| Organocatalysis | Metal-free, avoids contamination of products with heavy metals. | Development of catalysts for a wider range of substrates, including aliphatic imines. | nih.govacs.org |

| Metal Catalysis | High efficiency and functional group tolerance (e.g., Pd, Rh catalysis). | Replacing rare metals with more abundant and less toxic alternatives, developing one-pot procedures. | nih.govacs.org |

| Chiral Auxiliary | Reliable stereochemical control, well-established methods. | Developing more easily removable auxiliaries, improving atom economy. | nih.govnih.gov |

Exploration of Novel Synthetic Applications as a Chiral Synthon

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine is a valuable chiral building block for constructing more complex, biologically active molecules. nih.govnih.gov Its utility stems from the presence of a stereogenic center adjacent to a trifluoromethyl group, a combination that imparts unique properties to target molecules.

Future research will likely expand its use in synthesizing a diverse range of chiral scaffolds:

Peptidomimetics and Unnatural Amino Acids: As a stable surrogate for amide bonds, this amine can be incorporated into peptide backbones to create protease-resistant therapeutic agents. nih.gov Further exploration could involve its use in synthesizing novel α-trifluoromethylated amino acids and their derivatives for drug discovery. acs.org

Complex Chiral Scaffolds: The amine can be used to generate other valuable fluorinated building blocks. For instance, it can be transformed into enantioenriched β-trifluoromethyl-β-amino alcohols and halides. acs.orgnih.gov New methods that utilize the amine as a precursor for diastereoselective reactions could lead to molecules with multiple stereocenters, such as α,γ-chiral amines. nih.govacs.org

Heterocyclic Chemistry: The primary amine functionality serves as a handle for constructing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. Future work could explore its use in multicomponent reactions to rapidly build molecular complexity.

Table 2: Potential Synthetic Targets from this compound

| Target Molecule Class | Synthetic Transformation Example | Potential Application | Reference(s) |

|---|---|---|---|

| β-Trifluoromethyl-β-amino alcohols | Reduction of a derivative | Medicinal chemistry intermediates | acs.orgnih.gov |

| α,γ-Chiral trifluoromethylated amines | Stereospecific isomerization and reduction | Building blocks for complex molecules | nih.govacs.org |

| Protease-resistant peptides | Incorporation into peptide backbone | Drug discovery (peptidomimetics) | nih.gov |

| Chiral enamides | Isomerization and acylation | Versatile synthetic intermediates | researchgate.net |

Advanced Mechanistic Insights into its Reactivity Profile

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the steric bulk of the phenyl group and the potent electron-withdrawing nature of the trifluoromethyl group governs the amine's reactivity and stereoselectivity. nih.gov

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into transition states, reaction pathways, and the origins of stereoselectivity in reactions involving this chiral amine. acs.orgmontclair.edu Such studies can help rationalize experimental outcomes and guide the design of more effective catalysts and reaction conditions.

Kinetic Studies: Detailed kinetic analysis of reactions, such as asymmetric hydrogenations or nucleophilic additions, can elucidate the role of the catalyst and substrate in the rate-determining step. This can help in optimizing reaction parameters for improved efficiency and selectivity.

Spectroscopic Interrogation of Intermediates: Advanced spectroscopic techniques could be employed to detect and characterize transient intermediates, such as metal-azaallyl complexes in cross-coupling reactions. duke.edu Identifying these species provides direct evidence for proposed mechanistic pathways and can uncover unexpected reactivity. For example, mechanistic investigations involving related systems have used fluorescence quenching and light-switching experiments to probe reaction pathways. researchgate.net

By combining experimental and computational approaches, a comprehensive picture of the reactivity profile of this compound can be developed, unlocking its full potential as a chiral synthon in organic chemistry.

Q & A

Q. What are the recommended synthetic routes for (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl-containing precursors (e.g., 3,3,3-trifluoropropanone derivatives) can react with phenylalkylamines under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . Optimization includes adjusting solvent polarity (THF or dichloromethane), temperature (0–25°C), and stoichiometry of reducing agents (NaBH4 or LiAlH4). Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield improvement .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is preferred. Use a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid to resolve enantiomers. Polarimetry ([α]D measurements) and comparison to literature values further validate purity. For absolute configuration, X-ray crystallography of a derivative (e.g., salt with tartaric acid) is definitive .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. The compound’s volatility and potential toxicity require storage at –20°C under inert gas (argon). Waste disposal should follow institutional guidelines for fluorinated amines, with neutralization via slow addition to acidic aqueous solutions (pH < 3) before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?

- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., rotamers). Use variable-temperature NMR (VT-NMR) to stabilize conformers. For mass spectrometry discrepancies (e.g., unexpected adducts), employ high-resolution MS (HRMS-ESI) and compare fragmentation patterns with computational predictions (e.g., MassFrontier). Cross-validate with independent techniques like IR or XRD .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Focus on the trifluoromethyl group’s electron-withdrawing effects, which reduce amine nucleophilicity. Solvent effects (PCM model) and steric hindrance from the phenyl group should be incorporated to predict regioselectivity in alkylation or acylation reactions .

Q. What experimental designs minimize racemization during derivatization of this compound?

- Methodological Answer : Avoid strong acids/bases; use mild conditions (e.g., EDC/HOBt for amide coupling). Kinetic resolution via enzymatic catalysis (e.g., lipases in organic solvents) retains chirality. Monitor enantiomeric excess (ee) periodically via chiral HPLC. Low-temperature reactions (–40°C) and bulky protecting groups (e.g., Boc) further suppress racemization .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations analyze binding affinity. The trifluoromethyl group enhances hydrophobic interactions, while the phenyl ring may π-stack with aromatic residues. Synthesis of analogs (e.g., replacing trifluoromethyl with CF2H) and comparative activity assays (IC50 measurements) isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.